N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride
Description
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Properties
IUPAC Name |
N,6,6-trimethyl-1,4,5,7-tetrahydroindazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-10(2)4-8(11-3)7-6-12-13-9(7)5-10;;/h6,8,11H,4-5H2,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXBEQBLBZAWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)NN=C2)NC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride typically involves the following steps:
Chemical Reactions Analysis
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, inhibiting their activity. For example, it has been studied as an inhibitor of the SARS-CoV-2 main protease, which is crucial for the replication of the virus . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and thereby preventing the virus from replicating .
Comparison with Similar Compounds
N,6,6-Trimethyl-4,5,6,7-tetrahydro-2H-indazol-4-amine dihydrochloride can be compared with other indazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
